3-(4-Methylphenoxy)benzylamine hydrochloride
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Overview
Description
“3-(4-Methylphenoxy)benzylamine hydrochloride” is a chemical compound with the molecular formula C14H16ClNO . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzylamine group attached to a methylphenoxy group . The InChI code for this compound is1S/C14H15NO.ClH/c1-11-5-7-13 (8-6-11)16-14-4-2-3-12 (9-14)10-15;/h2-9H,10,15H2,1H3;1H
. Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 249.74 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The exact mass is 249.0920418 g/mol and the monoisotopic mass is also 249.0920418 g/mol . The topological polar surface area is 35.2 Ų .Scientific Research Applications
Synthesis and Characterization
One application involves the synthesis of 4-(4-methylphenoxy)benzylamine, highlighting the process of etherification and reduction from p-chlorobenzonitrile and p-cresol. This method is noted for its mild reaction conditions, convenient manipulation, and good yield, demonstrating the compound's utility in chemical synthesis (Che Ming-ming, 2012).
Photocatalysis
Research on photocatalytic electron-transfer oxidation highlights the interaction of benzylamine with molecular oxygen under photoirradiation. This process is significant for its efficiency in generating hydrogen peroxide and other oxygenated products, showcasing the compound's role in photocatalytic reactions and potential in environmental applications (K. Ohkubo, Takashi Nanjo, S. Fukuzumi, 2006).
Material Science
The utilization of benzylamine derivatives in materials science is evident in the synthesis of tris(3,5-dialkyl-2-hydroxyphenyl)methanes. These compounds demonstrate potential for alkali metal binding, with specific selectivity towards potassium ions. The research here illuminates the role of such derivatives in designing materials with specific ion recognition capabilities (M. Dinger, M. J. Scott, 2000).
Organic Chemistry
The Schiff base derived from 5-nitro-2-hydroxybenzaldehyde and benzylamine for synthesizing Co(II), Ni(II), and Zn(II) complexes is another significant application. These complexes have been studied for their structural characteristics and antibacterial activities, indicating the compound's importance in creating functional materials with potential health applications (M. Amirnasr et al., 2015).
Mechanism of Action
Safety and Hazards
The safety information for “3-(4-Methylphenoxy)benzylamine hydrochloride” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/eye protection/face protection and rinsing cautiously with water for several minutes in case of eye contact .
Future Directions
Properties
IUPAC Name |
[3-(4-methylphenoxy)phenyl]methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.ClH/c1-11-5-7-13(8-6-11)16-14-4-2-3-12(9-14)10-15;/h2-9H,10,15H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXUBPXLCOLHKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=CC(=C2)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590030 |
Source
|
Record name | 1-[3-(4-Methylphenoxy)phenyl]methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154108-16-4 |
Source
|
Record name | 1-[3-(4-Methylphenoxy)phenyl]methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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